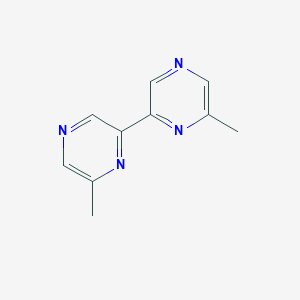

6,6'-Dimethyl-2,2'-bipyrazine

CAS No.: 157465-82-2

Cat. No.: VC19098845

Molecular Formula: C10H10N4

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 157465-82-2 |

|---|---|

| Molecular Formula | C10H10N4 |

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | 2-methyl-6-(6-methylpyrazin-2-yl)pyrazine |

| Standard InChI | InChI=1S/C10H10N4/c1-7-3-11-5-9(13-7)10-6-12-4-8(2)14-10/h3-6H,1-2H3 |

| Standard InChI Key | KNCWDPFJZAGABC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=CC(=N1)C2=NC(=CN=C2)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

6,6'-Dimethyl-2,2'-bipyrazine consists of two pyrazine rings linked by a carbon-carbon bond at the 2,2'-positions, with methyl groups occupying the 6-positions (Figure 1). The planar arrangement of the bipyrazine core facilitates π-π stacking interactions, while the methyl substituents introduce steric hindrance that modulates ligand-metal coordination dynamics . X-ray crystallographic studies of related complexes, such as [(CdLCl)], reveal distorted trigonal-bipyramidal geometries when coordinated to metal centers, underscoring the ligand’s flexibility in adopting diverse binding modes .

Table 1: Key Structural Parameters

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 184.24 g/mol | |

| Bond angles (N-Metal-N) | 75–85° (varies by metal) | |

| Torsional barrier (ΔG‡) | ≈38 kJ/mol (amino derivative) |

Synthesis and Preparation

Stille Coupling Methodology

The most efficient synthesis involves Stille cross-coupling between 2-bromo-6-methylpyrazine and a stannylated pyrazine derivative. For example, KomReddy et al. achieved high yields (75–85%) by reacting 6-methyl-2-trimethylstanniopyrazine with 2-chloro-6-methylpyrazine in the presence of a palladium catalyst () under reflux in xylene . This method avoids extreme temperatures (>270°C) required in earlier copper-mediated approaches, enhancing scalability .

Alternative Routes

-

Nitro Reduction: 3-Nitro-6,6'-dimethyl-2,2'-bipyrazine can be reduced using in HCl to yield the corresponding amine derivative, a precursor for functionalized analogs .

-

Ullmann Coupling: Limited to symmetric derivatives, this method suffers from lower yields (≤30%) due to side reactions.

Reaction Conditions Table

| Method | Catalyst | Temperature | Yield |

|---|---|---|---|

| Stille Coupling | 140°C | 85% | |

| Ullmann Coupling | Cu powder | 270°C | 30% |

Physicochemical Properties

Solubility and Stability

6,6'-Dimethyl-2,2'-bipyrazine exhibits high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and moderate solubility in acetonitrile (ACN) and dimethylformamide (DMF) . Its aqueous solubility is limited (≤1 mM), restricting biological applications without derivatization . Stability studies confirm robustness in 10% DMSO and 1 mM glutathione, making it suitable for cellular assays .

Spectroscopic Features

-

Emission: A broad band at 300–450 nm with a Stokes shift of 120 cm, indicative of excited-state structural reorganization .

Coordination Chemistry and Metal Complexes

Binding Modes

The nitrogen atoms at the 1- and 1'-positions act as Lewis bases, donating electron pairs to metal centers. Steric effects from the methyl groups favor monodentate or distorted bidentate coordination, contrasting with unsubstituted bipyrazine’s rigid bidentate binding .

Table 2: Representative Metal Complexes

| Metal Center | Geometry | Application |

|---|---|---|

| Pd(II) | Square planar | Catalytic cross-coupling |

| Cu(I) | Tetrahedral | Luminescent materials |

| Zn(II) | Trigonal bipyramidal | Bioimaging probes |

Stability Constants

Complex stability follows the order: , reflecting metal electronegativity and ligand field effects.

Biological and Pharmacological Applications

Anticancer Activity

Derivatives such as the semicarbozone analog (L4) exhibit potent cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer cells, with IC values of 1.28 µM and 1.81 µM, respectively, after 48-hour exposure . Mechanistic studies suggest DNA intercalation and topoisomerase inhibition, evidenced by ethidium bromide displacement and viscosity assays .

Drug Design Models

The 3-amino derivative serves as a structural mimic of streptonigrin’s central subunit, a natural antitumor agent, enabling rational drug design .

Recent Advances and Future Directions

Recent work explores 6,6'-dimethyl-2,2'-bipyrazine in photoredox catalysis and as a building block for metal-organic frameworks (MOFs). Functionalization with electron-withdrawing groups (-COOH, -CONHNH) enhances aqueous compatibility for biomedical use . Challenges remain in optimizing synthetic routes for asymmetric derivatives and minimizing steric effects in catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume